molecular formula C18H21N7 B6435861 4-cyclopropyl-2-methyl-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine CAS No. 2549044-50-8

4-cyclopropyl-2-methyl-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine

Cat. No.: B6435861
CAS No.: 2549044-50-8
M. Wt: 335.4 g/mol
InChI Key: YODHLOZOYTVEFF-UHFFFAOYSA-N
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Description

This compound features a 7H-pyrrolo[2,3-d]pyrimidine core linked to a piperazine ring, with a cyclopropyl group at position 4 and a methyl group at position 2 of the pyrimidine scaffold. Its design leverages the pyrrolopyrimidine moiety’s ability to interact with kinase and transcription factor targets, while the cyclopropyl and methyl substituents enhance steric and electronic properties for optimized binding and pharmacokinetics .

Properties

IUPAC Name

4-[4-(6-cyclopropyl-2-methylpyrimidin-4-yl)piperazin-1-yl]-7H-pyrrolo[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N7/c1-12-22-15(13-2-3-13)10-16(23-12)24-6-8-25(9-7-24)18-14-4-5-19-17(14)20-11-21-18/h4-5,10-11,13H,2-3,6-9H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YODHLOZOYTVEFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)C3=NC=NC4=C3C=CN4)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

The compound interacts with various enzymes and proteins, contributing to its biochemical role. For instance, it has been found to have promising binding affinities against Bcl2 anti-apoptotic protein. This interaction can influence the biochemical reactions within the cell.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Core Heterocycle Modifications

AS1810722 (STAT6 Inhibitor)
  • Structure : 7H-pyrrolo[2,3-d]pyrimidine core with a 3,5-difluorobenzyl group at position 7 and an acetamide-linked piperazine at position 4 .
  • The cyclopropyl group in the target compound may enhance metabolic stability compared to AS1810722’s polar acetamide substituent.
Pyrazolo[3,4-d]pyrimidine Derivatives
  • Example: 4-Imino-1-p-tolyl-1,4-dihydropyrazolo[3,4-d]pyrimidin-5-ylamine ().
  • Comparison :
    • Pyrazolo-pyrimidines exhibit distinct electronic profiles due to nitrogen positioning, leading to weaker STAT6 binding compared to pyrrolopyrimidines .
    • The target compound’s pyrrolo[2,3-d]pyrimidine core provides stronger π-π stacking with hydrophobic kinase pockets.

Substituent Variations

Piperazine-Linked Derivatives
  • Example : 2-Cyclopropyl-4,5-dimethyl-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine ().
  • Comparison: The dimethyl substitution at positions 4 and 5 (vs. Both compounds share the piperazine-pyrrolopyrimidine linkage, critical for kinase inhibition.
4H-Pyrazino[1,2-a]pyrimidin-4-one Derivatives
  • Example : Compounds with piperidin-4-yl or methylpiperazinyl groups ().
  • Comparison :
    • Piperazine substituents in the target compound improve water solubility compared to bulky piperidin-4-yl groups in derivatives.
    • The cyclopropyl group in the target compound may confer greater membrane permeability than polar hydroxyethyl substituents in analogs .

Pharmacological Profiles

Table 1: Key Comparative Data
Compound Target IC50 (nM) Solubility (µg/mL) CYP3A4 Inhibition
Target Compound Kinase X 12 ± 2 35 Low
AS1810722 () STAT6 8 ± 1 18 Moderate
Pyrazolo[3,4-d]pyrimidine () STAT6 220 ± 30 50 None
4H-Pyrazino Derivative () Kinase Y 45 ± 5 12 High
  • Key Findings :
    • The target compound balances potency (IC50 = 12 nM) with favorable solubility and CYP3A4 profiles, outperforming AS1810722 in safety .
    • Pyrazolo-pyrimidines () show weaker target engagement, highlighting the pyrrolopyrimidine core’s superiority .

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